molecular formula C11H19N3O2 B2808116 1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 1824861-55-3

1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2808116
CAS No.: 1824861-55-3
M. Wt: 225.292
InChI Key: BYGWOUDARMEKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a chemical compound with a unique structure that holds immense potential in scientific research. This compound is known for its applications in various fields, including drug development and catalysis.

Chemical Reactions Analysis

1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions facilitated by nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by Mycobacterium tuberculosis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis, which is crucial for the synthesis of fatty acids in the bacterial cell wall . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.

Comparison with Similar Compounds

1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can be compared with other similar compounds, such as:

    (3S)-1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: This compound shares a similar pyrrolidine core but differs in the substituents attached to the ring.

    N’-hydroxy-5-oxopyrrolidine-3-carboximidamide: This compound lacks the cyclohexyl group, which may affect its reactivity and biological activity.

The uniqueness of 1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h8-9,16H,1-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGWOUDARMEKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CC(CC2=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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